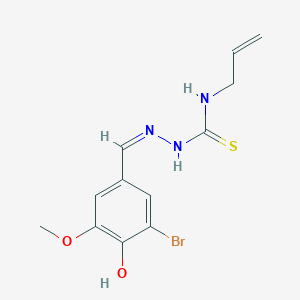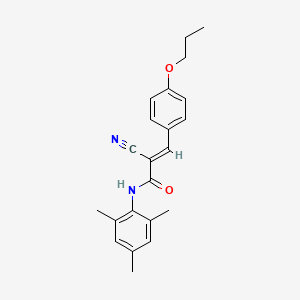
N-allyl-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid is a complex organic compound that features a unique combination of functional groups, including an allyl group, a brominated aromatic ring, a hydroxyl group, a methoxy group, and a carbamohydrazonothioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid typically involves multiple steps:
Bromination: The starting material, 4-hydroxy-5-methoxybenzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the aromatic ring.
Condensation: The brominated aldehyde is then condensed with N-allylcarbamohydrazonothioic acid under acidic or basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous-flow reactors for bromination and condensation steps to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products:
Oxidation: Formation of 3-bromo-4-hydroxy-5-methoxybenzylidene ketone.
Reduction: Formation of 4-hydroxy-5-methoxybenzylidene carbamohydrazonothioic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Materials Science: The compound’s functional groups make it a candidate for the synthesis of novel materials with specific properties, such as polymers or coatings.
Biological Research: It can be used as a probe to study various biochemical pathways and interactions due to its ability to undergo specific chemical reactions.
作用機序
The mechanism by which N-allyl-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The presence of the bromine atom and the allyl group may facilitate binding to certain enzymes or receptors, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
- N-allyl-N’-(3-chloro-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid
- N-allyl-N’-(3-fluoro-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid
Comparison:
- Uniqueness: The presence of the bromine atom in N-allyl-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable than chlorine and fluorine, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
This detailed article provides a comprehensive overview of N-allyl-N’-(3-bromo-4-hydroxy-5-methoxybenzylidene)carbamohydrazonothioic acid, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2S/c1-3-4-14-12(19)16-15-7-8-5-9(13)11(17)10(6-8)18-2/h3,5-7,17H,1,4H2,2H3,(H2,14,16,19)/b15-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAHWNCPXOWYLT-CHHVJCJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)NCC=C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=S)NCC=C)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[(2-phenylethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B7745005.png)
![3-Ethyl 6-methyl 4-{[2-(dimethylamino)ethyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B7745012.png)

![ethyl 2-[[(E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7745028.png)
![ethyl (E)-2-cyano-3-[3-methoxy-4-[(E)-3-(4-methylphenyl)prop-2-enoyl]oxyphenyl]prop-2-enoate](/img/structure/B7745031.png)

![[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] (E)-2-cyano-3-(4-propoxyphenyl)prop-2-enoate](/img/structure/B7745044.png)
![2-[(2,6-Dichlorophenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7745056.png)
![1-[(E)-(4-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745064.png)
![1-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745069.png)
![1-[(Z)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745080.png)
![1-[(Z)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7745086.png)


